Cas no 1363381-86-5 (2-Azaspiro[4.5]decane-8-carboxylic acid)
![2-Azaspiro[4.5]decane-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1363381-86-5x500.png)
2-Azaspiro[4.5]decane-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Azaspiro[4.5]decane-8-carboxylic acid
- DB-260785
- 2-azaspiro[4.5]decane-8-carboxylicacid
- P13269
- EN300-6747743
- 1363381-86-5
- PB36557
- CS-0057314
- 2-azaspiro[4.5]decane-8-carboxylic acid
-
- インチ: InChI=1S/C10H17NO2/c12-9(13)8-1-3-10(4-2-8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13)
- InChIKey: GTOXUJCEWHNJTA-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C1CCC2(CCNC2)CC1
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 49.3Ų
2-Azaspiro[4.5]decane-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127954-100mg |
2-Azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 98% | 100mg |
¥8084 | 2023-04-15 | |
Chemenu | CM208389-1g |
2-Azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 95% | 1g |
$1644 | 2021-08-04 | |
Enamine | EN300-6747743-0.05g |
2-azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 0.05g |
$924.0 | 2023-05-30 | ||
Enamine | EN300-6747743-0.25g |
2-azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 0.25g |
$1012.0 | 2023-05-30 | ||
Chemenu | CM208389-250mg |
2-Azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 95% | 250mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20117141-100MG |
2-azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 95% | 100MG |
¥ 1,999.00 | 2023-03-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20117141-1g |
2-azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 95% | 1g |
¥7998.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20117141-250mg |
2-azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 95% | 250mg |
¥3201.0 | 2024-04-24 | |
Ambeed | A583203-1g |
2-Azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 98% | 1g |
$951.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20117141-100.0mg |
2-azaspiro[4.5]decane-8-carboxylic acid |
1363381-86-5 | 95% | 100.0mg |
¥2000.0000 | 2024-07-28 |
2-Azaspiro[4.5]decane-8-carboxylic acid 関連文献
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
5. Book reviews
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
9. Back matter
2-Azaspiro[4.5]decane-8-carboxylic acidに関する追加情報
2-Azaspiro[4.5]decane-8-carboxylic acid (CAS No. 1363381-86-5): A Comprehensive Overview
2-Azaspiro[4.5]decane-8-carboxylic acid (CAS No. 1363381-86-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive spiro linkage, providing them with unique structural and chemical properties. The spirocyclic nature of this molecule makes it an attractive candidate for various applications, including drug discovery and development.
The chemical structure of 2-azaspiro[4.5]decane-8-carboxylic acid consists of a spiro linkage between a piperidine ring and a cyclohexane ring, with a carboxylic acid group attached to the spiro carbon atom. This structure imparts the molecule with high rigidity and conformational stability, which are crucial for its biological activity and pharmacological properties. The presence of the carboxylic acid group also provides opportunities for further chemical modifications, such as esterification or amide formation, which can be used to fine-tune the compound's solubility, stability, and bioavailability.
Recent studies have highlighted the potential of 2-azaspiro[4.5]decane-8-carboxylic acid in various therapeutic areas. One notable application is in the field of neurodegenerative diseases, where this compound has shown promise as a potential lead for the development of new drugs. Research has demonstrated that 2-azaspiro[4.5]decane-8-carboxylic acid can modulate specific neurotransmitter systems, such as the glutamate and GABA systems, which are implicated in conditions like Alzheimer's disease and Parkinson's disease.
In addition to its potential in neurodegenerative diseases, 2-azaspiro[4.5]decane-8-carboxylic acid has also been investigated for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for treating inflammatory disorders like rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic properties of 2-azaspiro[4.5]decane-8-carboxylic acid have also been extensively studied. Research has shown that this compound exhibits good oral bioavailability and favorable metabolic stability, which are essential for its use as an oral therapeutic agent. Furthermore, its low toxicity profile and high selectivity towards specific targets make it an attractive candidate for further development.
In terms of synthetic methods, 2-azaspiro[4.5]decane-8-carboxylic acid can be synthesized using various approaches, including transition-metal-catalyzed cyclization reactions and ring-closing metathesis techniques. These methods allow for the efficient and scalable production of the compound, which is crucial for its commercialization and clinical application.
The biological activity of 2-azaspiro[4.5]decane-8-carboxylic acid has been evaluated in both in vitro and in vivo models. In vitro studies have demonstrated that this compound can effectively bind to specific receptors and enzymes, leading to modulation of cellular signaling pathways. In vivo studies have further confirmed its therapeutic potential by showing significant improvements in disease models.
One of the key challenges in the development of 2-azaspiro[4.5]decane-8-carboxylic acid is optimizing its pharmacological properties to enhance its efficacy and safety profile. Ongoing research is focused on identifying structural modifications that can improve its potency, selectivity, and pharmacokinetic properties. For example, recent studies have explored the effects of substituting different functional groups on the piperidine ring or modifying the carboxylic acid moiety to enhance its biological activity.
The future prospects for 2-azaspiro[4.5]decane-8-carboxylic acid are promising. With continued advancements in synthetic chemistry and medicinal chemistry, it is likely that this compound will play a significant role in the development of new therapeutic agents for various diseases. Its unique structural features and favorable biological properties make it an attractive target for further research and development.
In conclusion, 2-azaspiro[4.5]decane-8-carboxylic acid (CAS No. 1363381-86-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and promising biological activity make it an attractive candidate for further investigation and development as a therapeutic agent.
1363381-86-5 (2-Azaspiro[4.5]decane-8-carboxylic acid) 関連製品
- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)
- 335193-70-9(BDP R6G NHS ester)
- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)
- 476276-63-8(3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)
